molecular formula C15H11Cl2N3O3S B3978828 2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide

2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3978828
M. Wt: 384.2 g/mol
InChI Key: JVCRIHAWKFXDJO-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes chloro, methyl, nitro, and carbamothioyl functional groups attached to a benzamide core. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Nitration: Introduction of the nitro group into the aromatic ring using a mixture of nitric acid and sulfuric acid.

    Chlorination: Addition of chlorine atoms using reagents such as thionyl chloride or phosphorus pentachloride.

    Carbamothioylation: Introduction of the carbamothioyl group through the reaction with thiourea or similar compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Iron and hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by the substitution of chloro groups with nucleophiles.

Scientific Research Applications

2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with cellular receptors: Affecting signal transduction pathways.

    Inducing oxidative stress: Leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzamide: Shares similar functional groups but differs in the position of substituents.

    5-chloro-2-methoxybenzamide: Contains a methoxy group instead of a nitro group.

    2-amino-5-chlorobenzamide: Has an amino group instead of a nitro group.

Uniqueness

2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[(5-chloro-2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S/c1-8-6-13(20(22)23)11(17)7-12(8)18-15(24)19-14(21)9-4-2-3-5-10(9)16/h2-7H,1H3,(H2,18,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCRIHAWKFXDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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